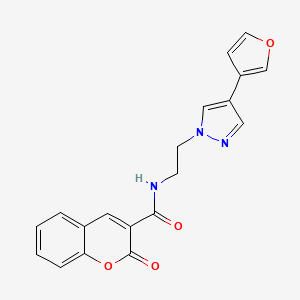

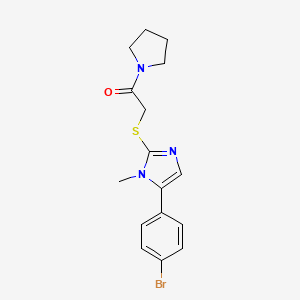

![molecular formula C17H12ClN3O3S B2548854 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 895848-44-9](/img/structure/B2548854.png)

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a useful research compound. Its molecular formula is C17H12ClN3O3S and its molecular weight is 373.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, utilizing techniques such as NMR, IR spectroscopy, mass spectrometry, and single crystal X-ray studies. These studies aim to understand the compound's conformational features and physicochemical properties (Zablotskaya et al., 2013).

Biological Activities

Several studies have demonstrated the compound's potential in various biological activities, including:

- Antimicrobial and Anti-inflammatory Agents : Novel derivatives have shown antimicrobial action and marked anti-inflammatory activity in vivo. These findings suggest potential therapeutic applications in treating infections and inflammation (Kendre et al., 2015; Önkol et al., 2004).

- Cytotoxic Effects : Research has also identified selective cytotoxic effects and NO-induction ability concerning tumor cell lines, highlighting the potential for anticancer applications (Zablotskaya et al., 2013; Sławiński & Brzozowski, 2006).

Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction of these compounds with various proteins, such as matrix metalloproteinases (MMPs), involved in inflammatory and oxidative processes. This research aids in understanding the mechanism of action and potential therapeutic targets for diseases related to tissue damage and inflammation (Incerti et al., 2018).

Luminescent Properties for Device Applications

Furthermore, the luminescent properties of benzothiazole derivatives have been explored for applications in white light emission, providing insights into novel materials for optoelectronic devices (Lu et al., 2017).

作用機序

Target of Action

The primary target of the compound N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as STK612399, is the STAT3 protein . STAT3 (signal transducers and activators of transcription 3) is a transcription factor and a member of the STAT protein family . It is activated through a variety of different cytokine and growth factor receptors via JAKs, as well as through oncogenic fusion proteins and gain-of-function mutations in STAT3 itself .

Mode of Action

STK612399 interacts with its target, STAT3, by inducing its degradation . This degradation of STAT3 by STK612399 leads to a decrease in STAT3 by 90% for 48 hours, which is required for certain cells to commit to death . This suggests that STK612399 acts as a potent inhibitor of STAT3, thereby disrupting the cellular processes that are dependent on this protein.

Biochemical Pathways

The degradation of STAT3 by STK612399 affects several biochemical pathways. STAT3 hyperactivation and gain-of-function mutations are found in numerous cancers, including clinically aggressive hematologic malignancies . The degradation of STAT3 by STK612399 leads to significant changes in several marker proteins known to be involved in STAT3-mediated proximal signaling . This includes the inhibition of cytokine signaling, G1 cell cycle arrest, and induction of apoptosis .

Result of Action

The molecular and cellular effects of STK612399’s action primarily involve the inhibition of STAT3, leading to changes in cell growth and survival. Specifically, the degradation of STAT3 by STK612399 results in the repression of cell growth in models of STAT3-dependent malignancies . Additionally, it leads to the inhibition of cytokine signaling, G1 cell cycle arrest, and induction of apoptosis .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-10-5-6-13-12(9-10)21(17(23)24-13)8-7-15(22)20-16-19-11-3-1-2-4-14(11)25-16/h1-6,9H,7-8H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGRCCAUOZCOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)

![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)